molecular formula C8H17NO3 B2637117 (R)-3-Amino-4-(tert-butoxy)butanoic acid CAS No. 1956437-97-0

(R)-3-Amino-4-(tert-butoxy)butanoic acid

Cat. No. B2637117
M. Wt: 175.228
InChI Key: JPWXPSWESBCLDA-ZCFIWIBFSA-N
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Description

“®-3-Amino-4-(tert-butoxy)butanoic acid” is a chemical compound that has been used as a key starting material in the synthesis of sitagliptin .


Synthesis Analysis

A novel synthesis of “®-3-Amino-4-(tert-butoxy)butanoic acid” has been developed using commercially available starting materials. This process involves a stereoselective catalytic asymmetric reduction and a stereoselective Hoffmann rearrangement for the installation of the chiral β-amino center present in sitagliptin .


Molecular Structure Analysis

The molecular structure of “®-3-Amino-4-(tert-butoxy)butanoic acid” is complex and involves several key components. The compound contains a tert-butoxy group, an amino group, and a butanoic acid group .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of “®-3-Amino-4-(tert-butoxy)butanoic acid” include an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement. These reactions are crucial for the installation of the chiral β-amino acid moiety present in sitagliptin .

Scientific Research Applications

Asymmetric Hydrogenation and Synthesis

(3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of (R)-3-Amino-4-(tert-butoxy)butanoic acid, has been synthesized through asymmetric hydrogenation of enamine ester. This process involves the use of chiral ferrocenyl ligands and rhodium catalysts, resulting in a high enantiomeric excess. The resultant amino ester is isolated and further processed to achieve an enantiomeric excess of over 99%. This process underlines the importance of (R)-3-Amino-4-(tert-butoxy)butanoic acid in the stereoselective preparation of pharmacophores, highlighting its significance in medicinal chemistry (Kubryk & Hansen, 2006).

Biocatalysis and Biosynthesis

A novel transaminase from Actinobacteria sp. (As-TA) has been utilized for the biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the production of Dolutegravir for HIV/AIDS treatment. This process underscores the relevance of (R)-3-Amino-4-(tert-butoxy)butanoic acid in the biosynthesis of chiral amines, where the amino group is transferred efficiently under optimized conditions, achieving high conversion rates and enantiomeric excess. This marks a significant advancement in the green and efficient biosynthesis of (R)-amines, expanding the potential of (R)-3-Amino-4-(tert-butoxy)butanoic acid in pharmaceutical manufacturing (Tang et al., 2019).

Safety And Hazards

The safety and hazards associated with “®-3-Amino-4-(tert-butoxy)butanoic acid” are not explicitly mentioned in the available literature. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “®-3-Amino-4-(tert-butoxy)butanoic acid” could involve further exploration of its synthesis and potential applications. Given its role as a key intermediate in the synthesis of sitagliptin, it may have potential for use in the development of other therapeutic agents .

properties

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWXPSWESBCLDA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(tert-butoxy)butanoic acid

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